6-Aminopyridine-3-sulfonyl fluoride

Catalog No.
S12555736
CAS No.
M.F
C5H5FN2O2S
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminopyridine-3-sulfonyl fluoride

Product Name

6-Aminopyridine-3-sulfonyl fluoride

IUPAC Name

6-aminopyridine-3-sulfonyl fluoride

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

QKDLIBRLGJTOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)N

6-Aminopyridine-3-sulfonyl fluoride is an organic compound characterized by a pyridine ring substituted with an amino group and a sulfonyl fluoride functional group. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to the reactivity of the sulfonyl fluoride moiety, which can participate in various

The sulfonyl fluoride group in 6-Aminopyridine-3-sulfonyl fluoride is highly reactive, making it suitable for various chemical transformations. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride can undergo nucleophilic attack, leading to the formation of sulfonamides when reacted with amines or other nucleophiles.
  • Fluoride Exchange Reactions: The compound can participate in sulfur(VI) fluoride exchange reactions, allowing for the introduction of different nucleophiles and functional groups through the sulfonyl fluoride linkage .

6-Aminopyridine-3-sulfonyl fluoride exhibits significant biological activity, particularly as a reactive probe in biochemical assays. The sulfonyl fluoride group is known to interact with various biomolecules, making it a valuable tool in chemical biology. It has been studied for its potential role in inhibiting specific enzymes and proteins, contributing to its application in drug discovery and development .

The synthesis of 6-Aminopyridine-3-sulfonyl fluoride can be achieved through several methods:

  • Direct Sulfonylation: Reaction of 6-Aminopyridine with a suitable sulfonyl chloride followed by fluoride exchange.
  • Fluorination of Sulfonamides: Conversion of corresponding sulfonamides to the sulfonyl fluoride using fluorinating agents such as diethylaminosulfur trifluoride or other fluorinating reagents .
  • One-Pot Methods: Recent advancements have introduced one-pot synthesis techniques that streamline the preparation from readily available starting materials .

6-Aminopyridine-3-sulfonyl fluoride finds applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active compounds, particularly sulfonamides.
  • Chemical Biology: Utilized as a reactive probe for studying enzyme mechanisms and protein interactions.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its ability to modify biological targets selectively .

Studies on the interaction of 6-Aminopyridine-3-sulfonyl fluoride with biological molecules have revealed its potential as a selective inhibitor. The reactivity of the sulfonyl fluoride group allows it to form covalent bonds with target proteins, facilitating the exploration of enzyme inhibition and protein function modulation. Such interactions are crucial for understanding its mechanism of action and optimizing its use in drug design .

Several compounds are structurally or functionally similar to 6-Aminopyridine-3-sulfonyl fluoride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Aminopyridine-2-sulfonyl fluorideAmino group at position 6, sulfonyl fluorideHigher reactivity due to electron-withdrawing effects from the pyridine ring.
4-Aminobenzenesulfonyl fluoridePara-substitution on benzeneLess selective for biological targets compared to pyridine derivatives.
2-Aminothiazole-4-sulfonyl fluorideThiazole ring instead of pyridineDifferent electronic properties affecting reactivity.
3-AminobenzenesulfonamideAminobenzene with a sulfonamide groupLacks the highly reactive fluorine atom, reducing reactivity compared to sulfonyl fluorides.

The unique structure of 6-Aminopyridine-3-sulfonyl fluoride, particularly the combination of the amino group and the sulfonyl fluoride functionality on a pyridine ring, enhances its reactivity and specificity in biological applications compared to other similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

176.00557674 g/mol

Monoisotopic Mass

176.00557674 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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